Z-Glu(OBzl)-OH
Overview
Description
Z-Glu(OBzl)-OH, also known as (S)-5-(benzyloxy)-4-((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The presence of the benzyloxy group provides stability and prevents unwanted reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu(OBzl)-OH typically involves a multi-step process. One common method starts with the protection of the carboxyl group of glutamic acid as a t-butoxycarbonyl ester (Boc). The amino group is then protected as a benzyloxycarbonyl (Cbz) derivative. The final product is obtained by selective deprotection of the Boc group, leaving the benzyloxycarbonyl group intact .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Glu(OBzl)-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution: The benzyloxy group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Major Products
Hydrolysis: The major product is the free amino acid, glutamic acid.
Substitution: Depending on the substituent introduced, various protected or functionalized derivatives of glutamic acid can be obtained.
Scientific Research Applications
Z-Glu(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for glutamic acid.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary function of Z-Glu(OBzl)-OH is to protect the amino group of glutamic acid during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Z-Glu(OMe)-OH: Another derivative of glutamic acid with a methoxy group instead of a benzyloxy group.
Z-Glu(OtBu)-OH: Contains a t-butoxy group as the protecting group.
Uniqueness
Z-Glu(OBzl)-OH is unique due to its benzyloxycarbonyl group, which provides a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305129 | |
Record name | Cbz-Glu(Obzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-86-4, 59486-73-6 | |
Record name | 5680-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cbz-Glu(Obzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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